molecular formula C17H19NO7 B596808 Z-L-Aspartic acid beta-tert.butyl ester N-carboxyan CAS No. 178614-80-7

Z-L-Aspartic acid beta-tert.butyl ester N-carboxyan

Cat. No.: B596808
CAS No.: 178614-80-7
M. Wt: 349.339
InChI Key: JIMRURLBCRYAJA-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Z-L-Aspartic acid beta-tert.butyl ester N-carboxyan: is a chemical compound with the molecular formula C17H19NO7. It is also known by its systematic name, 4-Oxazolidineacetic acid, 2,5-dioxo-3-[(phenylmethoxy)carbonyl]-, 1,1-dimethylethyl ester, (S)-. This compound is used in various chemical and biological research applications due to its unique properties and reactivity.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Z-L-Aspartic acid beta-tert.butyl ester N-carboxyan undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: It can also undergo reduction reactions, although these are less common.

    Substitution: Substitution reactions are more prevalent, especially involving the ester and amino groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are often used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various esters and amides.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Z-L-Aspartic acid beta-tert.butyl ester N-carboxyan involves its interaction with specific molecular targets and pathways. It acts as a substrate for various enzymes, facilitating the synthesis of peptides and other complex molecules. The ester and amino groups play crucial roles in these interactions, allowing the compound to participate in a wide range of chemical reactions.

Comparison with Similar Compounds

Uniqueness: Z-L-Aspartic acid beta-tert.butyl ester N-carboxyan is unique due to its specific tert-butyl ester group, which provides excellent stability against various nucleophiles and reducing agents. This stability makes it particularly useful in peptide synthesis and other applications where protecting groups are essential .

Properties

IUPAC Name

benzyl (4S)-4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO7/c1-17(2,3)25-13(19)9-12-14(20)24-16(22)18(12)15(21)23-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIMRURLBCRYAJA-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1C(=O)OC(=O)N1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@H]1C(=O)OC(=O)N1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.